

Application Notes and Protocols: Utilizing ^{15}N Internal Standards for Quantitative Mass Spectrometry

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Compound of Interest

Compound Name: *Tri-P-tolylamine- ^{15}N*

Cat. No.: *B15554724*

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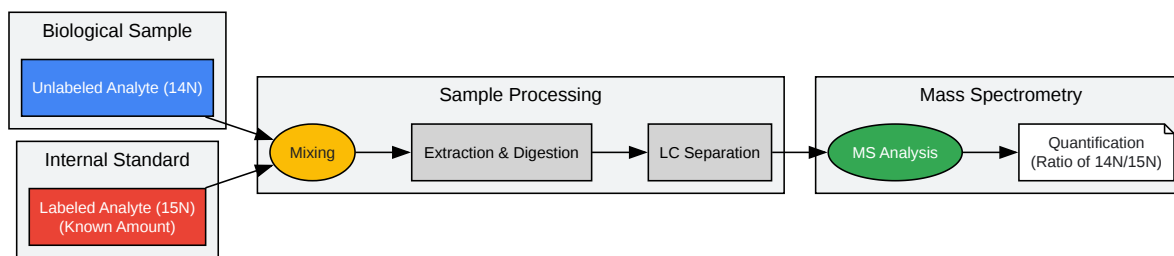
Introduction

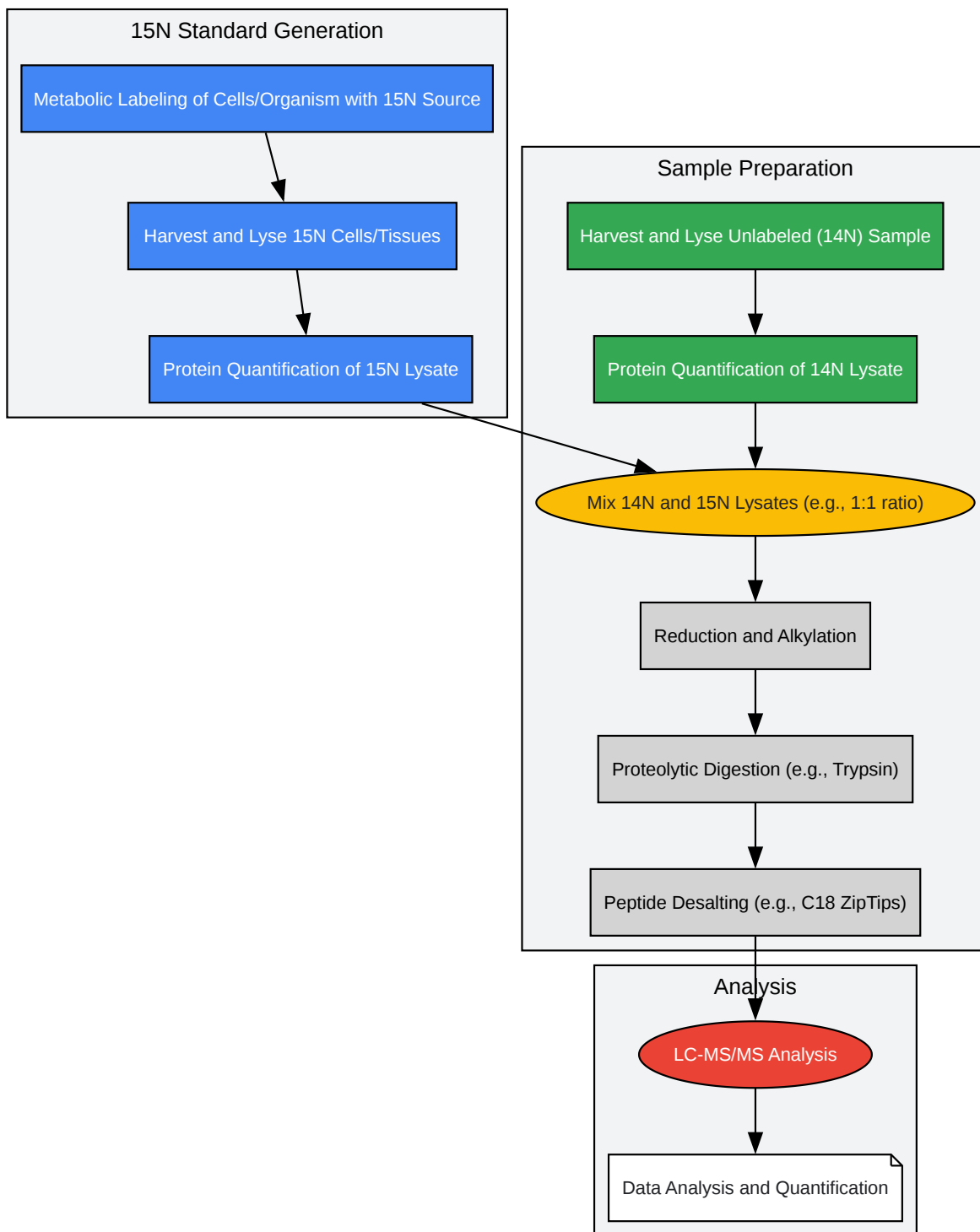
Quantitative mass spectrometry (MS) is a cornerstone of modern biological and pharmaceutical research, enabling the precise measurement of proteins, peptides, and small molecules in complex samples.^[1] A significant challenge in quantitative MS is overcoming analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.^{[2][3]} The use of stable isotope-labeled internal standards is a widely accepted gold standard to account for this variability and ensure accurate and reproducible quantification.^{[2][4]} Among these, ^{15}N -labeled internal standards offer a robust and versatile approach for a wide range of applications, from proteomics to the analysis of DNA damage.^{[5][6][7]}

This document provides detailed application notes and protocols for the use of ^{15}N internal standards in mass spectrometry. It covers the principles of ^{15}N labeling, methods for the production and characterization of standards, and step-by-step protocols for sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry with ^{15}N Internal Standards

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of preparation.^[2] The ¹⁵N-labeled internal standard is chemically identical to the endogenous, unlabeled (¹⁴N) analyte and thus behaves identically during extraction, digestion, and ionization.^[3] By measuring the ratio of the mass spectrometer signal from the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response.^[2]





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